molecular formula C16H20N2 B14433427 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- CAS No. 76177-24-7

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)-

Cat. No.: B14433427
CAS No.: 76177-24-7
M. Wt: 240.34 g/mol
InChI Key: OYJOWYUOPVYDMC-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tryptamine with aldehydes or ketones followed by cyclization can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. It acts as an inhibitor and degrader of estrogen receptors, which plays a crucial role in its anticancer activity. The compound binds to the estrogen receptor, leading to its degradation and subsequent inhibition of estrogen-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid: This derivative has a carboxylic acid group, making it distinct in terms of reactivity and applications.

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to modulate estrogen receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.

Properties

CAS No.

76177-24-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-methyl-1-(2-methylprop-2-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,15,17H,1,8-10H2,2-3H3

InChI Key

OYJOWYUOPVYDMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C2=C(CCN1C)C3=CC=CC=C3N2

Origin of Product

United States

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